Product packaging for trans-beta-Nitrostyrene(Cat. No.:CAS No. 102-96-5)

trans-beta-Nitrostyrene

Cat. No.: B091891
CAS No.: 102-96-5
M. Wt: 149.15 g/mol
InChI Key: PIAOLBVUVDXHHL-VOTSOKGWSA-N
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Description

trans-beta-Nitrostyrene (CAS 5153-67-3) is a high-purity, yellow crystalline solid with a melting point of 55-58°C . It serves as a vital organic intermediate and versatile building block in scientific research, particularly within the agrochemical, pharmaceutical, and dyestuff fields . In biochemical pharmacology, this compound and its derivatives are recognized as slow-binding, mechanism-based inhibitors of protein tyrosine phosphatases (PTPs) . These compounds act as neutral phosphotyrosine mimetics, forming a reversible covalent adduct with the catalytic cysteine residue of PTPs (e.g., PTP1B), exhibiting inhibition in the low micromolar range . This mechanism makes it a valuable tool for studying PTP function in signal transduction and for exploring potential treatments for human diseases such as diabetes and cancer . Furthermore, research demonstrates that β-nitrostyrene derivatives function as potent tyrosine kinase inhibitors with broad-spectrum antiplatelet activity . These compounds effectively inhibit platelet aggregation, secretion, and GPIIb/IIIa activation induced by agonists like thrombin and collagen, without affecting other signaling pathways such as protein kinase C, indicating high specificity . The nitro group is essential for this antiplatelet activity . The compound is also a key precursor in organic synthesis. It is a final intermediate in the synthesis of various substituted phenethylamines and amphetamines, as described in PiHKAL, via reduction with lithium aluminium hydride . Additionally, it is used in the synthesis of the slimicide bromo-nitrostyrene and various dyes . Researchers should note that this compound is insoluble in water and requires storage in a cool (recommended 2-8°C), dry place under inert gas, as it is air and heat sensitive . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO2 B091891 trans-beta-Nitrostyrene CAS No. 102-96-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-2-nitroethenyl]benzene
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InChI

InChI=1S/C8H7NO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+
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InChI Key

PIAOLBVUVDXHHL-VOTSOKGWSA-N
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Canonical SMILES

C1=CC=C(C=C1)C=C[N+](=O)[O-]
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Isomeric SMILES

C1=CC=C(C=C1)/C=C/[N+](=O)[O-]
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Molecular Formula

C8H7NO2
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DSSTOX Substance ID

DTXSID6033247
Record name (E)-beta-Nitrostyrene
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Molecular Weight

149.15 g/mol
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Physical Description

Beta-nitrostyrene appears as yellow prisms (from ethanol) or yellow crystalline solid. (NTP, 1992), Yellow crystals; [CAMEO], Yellow crystalline powder; [Alfa Aesar MSDS]
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Boiling Point

482 to 500 °F at 760 mmHg (NTP, 1992), 255 °C /trans-isomer/
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), In water, <1 mg/mL at 73 °C, Soluble in ethanol, acetone; very soluble in ether, chloroform, carbon disufide /trans-isomer/
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Density

1.1552 at 90 °F (NTP, 1992) - Denser than water; will sink, Density: 1.1552 at 90 °F
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Vapor Pressure

0.01 [mmHg]
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Color/Form

Yellow prisms (from ethanol or petr ether) /trans-isomer/, Yellow crystalline solid

CAS No.

102-96-5, 5153-67-3
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Melting Point

136 °F (NTP, 1992), 58 °C
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Synthetic Methodologies for Trans Beta Nitrostyrene and Its Derivatives

Established Synthetic Pathways

The traditional methods for synthesizing trans-beta-nitrostyrene (B46478) have been refined over the years and remain fundamental in many laboratory and industrial settings.

Henry Reaction and its Variants

The Henry reaction, or nitroaldol reaction, is a classic and versatile method for forming carbon-carbon bonds and is widely used for the synthesis of β-nitroalcohols, which are precursors to nitroalkenes like this compound. mdpi.com The reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. researchgate.net

In the context of this compound synthesis, the Henry reaction typically involves the reaction of benzaldehyde (B42025) and nitromethane (B149229). The choice of base and reaction conditions can significantly influence the yield and stereoselectivity of the product. Common bases include primary amines, sodium hydroxide, and ammonium (B1175870) acetate (B1210297). orgsyn.org The reaction mechanism proceeds through the deprotonation of nitromethane by the base to form a nitronate anion, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting β-nitroalkoxide is then protonated to yield the nitroalcohol, which can subsequently be dehydrated to form this compound.

Several variants of the Henry reaction have been developed to improve efficiency and selectivity. For instance, using a chiral copper(II) complex as a catalyst can promote the formation of nitrostyrene (B7858105) with high conversion rates. mdpi.com Another variation involves using microwave irradiation without a solvent, which can rapidly produce β-nitrostyrenes. researchgate.net

Condensation Reactions with Benzaldehyde and Nitromethane

The direct condensation of benzaldehyde and nitromethane is a primary route to this compound. wikipedia.orgorgsyn.org This reaction is essentially a specific application of the Henry reaction, often followed by in-situ dehydration to yield the final product.

The process is typically carried out in a solvent such as acetic acid, methanol, or ethanol (B145695), with a catalyst to facilitate the reaction. google.com Primary amines, like benzylamine, are frequently used as catalysts. google.com The reaction temperature is a critical parameter; for example, an industrial method specifies a temperature range of 70–80°C to achieve high yields safely. google.com Lower temperatures (0–5°C) can favor the formation of the trans-isomer with higher purity, though the reaction rate is reduced.

The mechanism involves the formation of an imine intermediate when a primary amine catalyst is used. This facilitates the nucleophilic attack by the nitromethane anion on the benzaldehyde derivative. Subsequent elimination of water from the intermediate nitroalcohol yields the β-nitrostyrene product.

Catalyst/ReagentSolventTemperature (°C)Yield (%)Reference
BenzylamineAcetic Acid70-8081-99 google.com
Sodium HydroxideMethanol/Ethanol0-5-
Ammonium AcetateAcetic Acid50 (reflux)-
Potassium Carbonate/Aluminum OxideNone (Microwave)-- researchgate.net

One-Pot Nitration of Styrenes

A more direct approach to synthesizing β-nitrostyrenes is the one-pot nitration of styrenes. unirioja.esunirioja.es This method avoids the pre-synthesis of benzaldehyde and offers an efficient route to the desired product. One such process involves treating styrene (B11656) with a mixture of iodine and copper(II) tetrafluoroborate (B81430) in the presence of sodium nitrite (B80452). unirioja.es This reaction proceeds under mild conditions and tolerates a variety of functional groups on the aromatic ring of the styrene. unirioja.es

The proposed mechanism suggests the in-situ formation of iodine nitrite (INO₂), which then attacks the double bond of the styrene to form a 1-iodo-2-nitro-1-phenylethane intermediate. unirioja.es This intermediate subsequently undergoes dehydroiodination to yield this compound. unirioja.es This one-pot method is advantageous due to its convenience, low cost, and efficiency. unirioja.es

Advanced Synthetic Approaches and Innovations

Recent research has focused on developing more sustainable and efficient synthetic methods for this compound, including metal-catalyzed and metal-free strategies.

Metal-Catalyzed Syntheses

Metal catalysts have shown significant promise in the synthesis of this compound and its derivatives. These catalysts can offer higher selectivity and yields under milder reaction conditions.

For example, a bimetallic metal-organic framework, Fe₂Ni-BDC, has been used as a heterogeneous catalyst for the amidation reaction of trans-β-nitrostyrene with 2-aminopyridine, demonstrating good efficiency and recyclability. mdpi.com Chiral-at-metal rhodium(III) complexes have been shown to catalyze the Friedel–Crafts reaction of trans-β-nitrostyrene with indoles. acs.orgcsic.es Another approach utilizes an iron tetraarylporphyrin catalyst in a one-pot reaction of styrene derivatives with ammonium iodide and tert-butyl hydroperoxide to produce (E)-β-nitrostyrene derivatives with high yield and selectivity. google.com Indium-based metal-organic frameworks have also been employed as effective heterogeneous catalysts for the synthesis of 2-nitro-3-arylimidazo[1,2-a]pyridines from β-nitrostyrenes and 2-aminopyridines under aerobic conditions. rsc.org

CatalystReactantsProductKey FeaturesReference
Fe₂Ni-BDCtrans-β-nitrostyrene, 2-aminopyridineN-pyridinyl benzamideHeterogeneous, reusable catalyst mdpi.com
Chiral Rhodium(III) complexestrans-β-nitrostyrene, N-methyl-2-methylindoleFriedel-Crafts adductCatalyzes asymmetric alkylation acs.orgcsic.es
Iron tetraarylporphyrinStyrene derivatives, NH₄I, t-BuOOH(E)-β-nitrostyrene derivativesOne-pot, high selectivity google.com
MIL-68(In) (Indium MOF)β-nitrostyrenes, 2-aminopyridines2-nitro-3-arylimidazo[1,2-a]pyridinesHeterogeneous, aerobic conditions rsc.org

Metal-Free Synthetic Strategies

In line with the principles of green chemistry, metal-free synthetic strategies for this compound and its derivatives have gained significant attention. These methods avoid the use of potentially toxic and expensive heavy metals.

One notable example is the denitrative arylation of β-nitrostyrenes using benzoyl peroxide to synthesize trans-stilbenes. This reaction proceeds via a phenyl radical that causes ipso-substitution of the nitro group. rsc.org Another metal-free approach involves a three-component reaction of trans-β-nitrostyrene derivatives, dibromo amides, and amines to produce functionalized amidines. organic-chemistry.orgacs.org This method allows for the rapid construction of complex amidine frameworks. organic-chemistry.orgacs.org

Furthermore, a metal-free, regioselective synthesis of 2-nitro-3-arylimidazo[1,2-a]pyridines has been developed using silica (B1680970) sulfuric acid as a heterogeneous catalyst for the reaction of β-nitrostyrene and 2-aminopyridines under aerobic conditions. clockss.org A one-pot, metal-free synthesis of 3-arylated-4-nitrophenols from β-nitrostyrenes has also been reported, involving a Diels-Alder reaction followed by aromatization. beilstein-journals.org

Stereoselective Synthesis of this compound Derivatives

The synthesis of this compound derivatives with high stereoselectivity is predominantly achieved through variations of the Henry reaction, also known as the nitroaldol reaction. This reaction involves the condensation of an aromatic aldehyde with a nitroalkane. The stereochemical outcome, favoring the trans (or E) isomer, is often controlled by the reaction conditions and the choice of catalyst. The trans isomer is generally more stable due to reduced steric hindrance compared to the cis (Z) isomer. rsc.org

One-pot procedures are often employed for their efficiency. For instance, a method for the selective nitration of styrenes to the corresponding beta-nitrostyrenes can be performed under mild conditions using a mixture of copper(II) tetrafluoroborate, sodium nitrite, and iodine in acetonitrile (B52724). unirioja.es This approach leads to the formation of the this compound without significant side reactions like aromatic ring nitration. unirioja.es The reaction is believed to proceed through a dehydro-iodination of an intermediate iodonitro compound, catalyzed by copper(I) salts formed during the reaction. unirioja.es

Another highly stereoselective method involves the use of a tetraarylporphyrin iron(III) catalyst in a one-pot reaction of styrene compounds with ammonium iodide and tert-butyl hydroperoxide. google.com This system yields (E)-beta-nitrostyrene derivatives with high selectivity and in high yields under mild conditions. google.com The use of acidic ionic liquids as catalysts in a solvent-free Henry reaction also provides an environmentally friendly and efficient route to beta-nitrostyrene and its derivatives. google.com

Furthermore, the choice of reactants in the Henry reaction can influence stereoselectivity. The reaction between benzaldehyde and nitromethane is a common route to this compound. wikipedia.org While some 32CA (3+2 cycloaddition) reactions involving (E)-beta-nitrostyrene are endo stereoselective, those with (Z)-beta-nitrostyrene have been found to be exo stereoselective. rsc.org

Synthesis of Substituted this compound Analogues

The versatility of the this compound scaffold allows for the synthesis of a wide array of substituted analogues. These substitutions can be introduced on the aryl ring or at the beta-position of the nitrovinyl group, leading to compounds with tailored chemical properties.

Aryl-Substituted trans-beta-Nitrostyrenes

The synthesis of aryl-substituted trans-beta-nitrostyrenes is typically accomplished by utilizing appropriately substituted benzaldehydes in the Henry condensation reaction with nitromethane. researchgate.net This approach allows for the introduction of a wide variety of functional groups onto the phenyl ring. For example, derivatives with methoxy (B1213986), and other substituents on the aromatic ring have been synthesized. researchgate.netmdpi.com

These aryl-substituted nitrostyrenes serve as valuable precursors for the synthesis of more complex molecules. For instance, they can be used in the synthesis of N-substituted 3-arylindoles through a reaction with N-substituted anilines catalyzed by bismuth(III) triflate. rsc.org They are also key starting materials in the four-component reaction for the synthesis of polysubstituted 3-aryl-4-hydroxybenzofurans. thieme-connect.com Additionally, a metal-free denitrative arylation of beta-nitrostyrenes using benzoyl peroxide provides a pathway to trans-stilbenes. rsc.org

The following table summarizes the synthesis of various aryl-substituted trans-beta-nitrostyrenes.

Substituted BenzaldehydeProductCatalyst/Reagents
2,5-dimethoxybenzaldehyde2-nitro-1-(2',5'-dimethoxyphenyl)prop-1-eneNitroethane
3,4,5-trimethoxybenzaldehyde(E)-1-(3,4,5-trimethoxyphenyl)-2-nitroprop-1-eneNitroethane
4-chlorobenzaldehyde (B46862)4-chloro-beta-nitrostyreneBenzylamine, Acetic Acid, Nitromethane
Benzaldehydetrans-2-Hydroxy-beta-nitrostyreneNot specified

Data compiled from research findings. researchgate.netscbt.com

beta-Methyl-beta-Nitrostyrene Derivatives

The introduction of a methyl group at the beta-position of this compound is achieved by substituting nitromethane with nitroethane in the Henry reaction. mdpi.comresearchgate.net This reaction is typically carried out by refluxing the appropriate aromatic aldehyde with nitroethane in glacial acetic acid, often with ammonium acetate as a catalyst. mdpi.comresearchgate.net

A variety of beta-methyl-beta-nitrostyrene derivatives have been synthesized with different substituents on the phenyl ring, such as p-methyl, p-methoxy, p-chloro, p-nitro, and m-nitro groups. wku.edu These compounds are important intermediates in organic synthesis. nih.govrsc.org For example, 3,4-dimethoxy-beta-methyl-beta-nitrostyrene (B90217) has been synthesized and studied for its potential biological activities. mdpi.com

The table below details the synthesis of several beta-methyl-beta-nitrostyrene derivatives.

Aromatic AldehydeProductReagentsReaction Condition
Benzaldehyde derivativesIa-Ig derivativesNitroethane, Ammonium acetateReflux in acetic acid for 5 hours
Corresponding aldehydebeta-Methyl-beta-nitrostyrene seriesNitroethane, Ammonium acetateReflux in glacial acetic acid at 50 °C for 2 hours

This table is based on synthetic methods described in the literature. mdpi.comresearchgate.net

Halogenated this compound Derivatives

Halogenated derivatives of this compound are synthesized by reacting halogen-substituted benzaldehydes with a nitroalkane. mdpi.com For example, 4-bromobenzaldehyde (B125591) can be reacted with nitromethane to produce 1-bromo-4-beta-[(E)-2-nitroethenyl]benzene. mdpi.com Similarly, reacting 4-chlorobenzaldehyde with nitroethane yields 1-chloro-4-beta-[(1E)-2-nitroprop-1-en-1-yl]benzene. mdpi.com

A general method for the synthesis of these compounds involves heating a mixture of the halogenated aldehyde, a nitroalkane (like nitromethane or nitroethane), 1-butylamine, and glacial acetic acid under reflux conditions. mdpi.com Another approach for synthesizing beta-bromo-beta-nitrostyrenes involves reacting a benzaldehyde with bromonitromethane (B42901) in the presence of ammonium acetate and glacial acetic acid under reflux. mdpi.com The chemoselective reduction of these halogenated nitrostyrenes is a key step in the synthesis of halogenated dopamine (B1211576) analogues. researchgate.net

The following table presents examples of synthesized halogenated this compound derivatives.

Halogenated AldehydeNitroalkaneProductYield
4-bromobenzaldehydeNitromethane1-Bromo-4β-[(E)-2-nitroethenyl] Benzene (B151609)33%
4-bromobenzaldehydeNitroethane1-Bromo-4β-[(1E)-2-nitroprop-1-en-1-yl] Benzene24%
4-chlorobenzaldehydeNitroethane1-Chloro-4β-[(1E)-2-nitroprop-1-en-1-yl] Benzene25%
BenzaldehydeBromonitromethane[2-Bromo-(E)-2-nitroethenyl] Benzene20%

Data sourced from studies on halogenated β-nitrostyrenes. mdpi.com

Reactivity and Mechanistic Studies of Trans Beta Nitrostyrene

Nucleophilic Addition Reactions

The Michael addition is a cornerstone of carbon-carbon bond formation, and trans-beta-nitrostyrene (B46478) is an excellent substrate for this reaction. The electron-withdrawing nitro group activates the double bond, making it susceptible to attack by a wide range of nucleophiles.

The Michael addition of malonate esters to this compound is a well-established method for the synthesis of γ-nitro ester compounds. These products are valuable intermediates, which can be further transformed into biologically important molecules like γ-aminobutyric acid (GABA) derivatives. nih.govmdpi.com Various catalytic systems have been developed to promote this reaction, including organocatalysts and metal complexes. nih.govmdpi.com

For instance, the reaction of diethyl malonate with this compound can be effectively catalyzed by bifunctional thioureas supported on sulfonylpolystyrene resins. beilstein-journals.org The efficiency of these supported catalysts is influenced by the length of the linker connecting the chiral thiourea (B124793) to the polymer support. beilstein-journals.org In some cases, the reaction can be performed under neat conditions with low catalyst loading (2 mol%), and the catalyst can be recovered and reused multiple times. beilstein-journals.org

The use of chiral catalysts allows for the enantioselective synthesis of the Michael adducts. For example, a chiral bis-(cyclohexyldiamine)-based Ni(II) complex has been shown to catalyze the addition of tert-butyl phenyl malonate to this compound, affording the corresponding β-nitro derivative in high yield and enantioselectivity. nih.govencyclopedia.pub

Table 1: Michael Addition of Malonate Derivatives to trans-beta-Nitrostyrene

Nucleophile Catalyst Solvent Yield (%) ee (%) Reference
Diethyl malonate Supported bifunctional thiourea Neat High - beilstein-journals.org
tert-Butyl phenyl malonate Chiral bis-(cyclohexyldiamine)-based Ni(II) complex Toluene 92 93 nih.govencyclopedia.pub
Dimethyl malonate Squaramide organocatalyst THF Excellent High nih.gov
Diethyl malonate Bispidine-based organocatalyst - - - mdpi.com

The Michael addition of indoles to this compound provides a direct route to functionalized indole (B1671886) derivatives, which are prevalent scaffolds in many natural products and pharmaceuticals. mdpi.com A variety of catalysts have been employed for this transformation, including Lewis acids, hydrogen-bond donors, and metal complexes. nih.govresearchgate.net

For example, HY zeolite has been utilized as an efficient and reusable catalyst for the Michael addition of indoles to β-nitrostyrenes under solvent-free conditions, leading to high yields of the desired products in short reaction times. researchgate.net Another approach involves the use of Feist's acid as a hydrogen bond donor catalyst, which effectively promotes the addition of indoles to this compound derivatives in good to excellent yields. nih.gov

Chalcogen bonding catalysis has also emerged as a powerful tool for this reaction. Dicationic tellurium-based chalcogen bond donors have demonstrated significant rate accelerations compared to traditional hydrogen bond donors in the reaction between 5-methoxyindole (B15748) and this compound. nih.gov

Table 2: Michael Addition of Indoles to trans-beta-Nitrostyrene

Indole Derivative Catalyst Solvent Yield (%) Reference
Indole HY Zeolite Solvent-free High researchgate.net
Indole Feist's Acid Ethanol (B145695) up to 98 nih.gov
5-Methoxyindole Dicationic tellurium-based chalcogen bond donor Dichloromethane (B109758) - nih.gov
N-methylindole Chiral thiourea organocatalyst Chloroform (B151607) Good nsf.gov
Indole Tetranuclear Zn(II)2Ln(III)2 complexes - 76-99 mdpi.com

Organocatalysis has become a prominent strategy for the asymmetric Michael addition to this compound, offering a metal-free and often environmentally benign alternative to traditional methods. mdpi.comrsc.org A wide array of chiral organic molecules, such as thioureas, squaramides, and proline derivatives, have been successfully employed as catalysts. mdpi.comrsc.orgresearchgate.net

Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base site, are particularly effective. These catalysts can simultaneously activate the nucleophile and the electrophile, leading to high reactivity and stereoselectivity. nih.govmdpi.com For instance, tertiary amine thiourea organocatalysts have been used for the enantioselective Michael addition of diethyl malonate to this compound, where the thiourea moiety activates the nitrostyrene (B7858105) via hydrogen bonding, and the tertiary amine deprotonates the malonate. nih.gov

The reaction medium can also play a crucial role. For example, the use of polyethylene (B3416737) glycol (PEG) as a recyclable solvent has been demonstrated for the organocatalytic Michael addition of aldehydes to trans-beta-nitrostyrenes. rsc.org Furthermore, performing the reaction in aqueous media using a hydrophobic thiourea-based catalyst has been shown to afford high yields and excellent stereoselectivities. mdpi.com

Table 3: Organocatalytic Michael Additions to trans-beta-Nitrostyrene

Nucleophile Catalyst Solvent Yield (%) ee (%) Reference
Aldehydes Proline derivative with sulfur alkyl chain PEG 400 Good High rsc.org
Diethyl malonate Tertiary amine thiourea - - - nih.gov
Malonates (R, R)-1,2-diphenylethylenediamine-based thiourea Water High Excellent mdpi.com
Acetylacetone Bifunctional thiourea with d-fructose scaffold - up to 93 up to 41 researchgate.net
β-Keto esters Dimeric hexaurea capsular assembly Dichloromethane 85-97 - acs.org

Achieving high stereoselectivity is a major focus in the Michael addition to this compound. The development of chiral catalysts has enabled the synthesis of enantioenriched products with high fidelity. researchgate.net The stereochemical outcome of the reaction is often governed by the formation of a well-organized transition state where the catalyst, nucleophile, and electrophile are precisely oriented.

In organocatalytic systems, the stereoselectivity is often rationalized by the formation of a ternary complex. For example, in the Michael addition of β-aryl-α-ketophosphonates to nitroalkenes catalyzed by a Takemoto-type thiourea catalyst, the proposed transition state involves the thiourea moiety activating the nitroalkene through hydrogen bonding, while the tertiary amine moiety of the catalyst deprotonates the ketophosphonate. nih.gov The stereochemical outcome is then determined by the facial selectivity of the nucleophilic attack on the activated nitroalkene. nih.gov

Similarly, in metal-catalyzed reactions, the chiral ligand coordinated to the metal center dictates the stereochemistry. The enantioselectivity of the Michael addition of tert-butyl phenyl malonate to this compound catalyzed by a chiral Ni(II)-diamine complex is proposed to arise from the coordination of both the malonate and the nitroalkene to the chiral metal center, leading to a highly ordered transition state. nih.govencyclopedia.pub

The stereoselectivity can also be influenced by the reaction conditions, such as the solvent and temperature. acs.org For instance, in the Friedel–Crafts alkylation of N-methyl-2-methylindole with trans-4-methylthio-β-nitrostyrene, the enantiomeric excess was found to be dependent on both the reaction temperature and the conversion. acs.org

Table 4: Stereoselectivity in Michael Additions to trans-beta-Nitrostyrene

Nucleophile Catalyst/Method Key Stereocontrolling Element ee (%) Reference
β-Aryl-α-ketophosphonates Takemoto-type thiourea catalyst Bifunctional activation and organized transition state up to 81 nih.gov
tert-Butyl phenyl malonate Chiral Ni(II)-diamine complex Coordination to chiral metal center 93 nih.govencyclopedia.pub
N-Methyl-2-methylindole Chiral-at-metal rhodium(III) complex Chiral metal complex Moderate to good csic.es
Acetaldehyde 4-Oxalocrotonate tautomerase (4-OT) Enzyme active site 86:14 e.r. (for R-product) acs.org
Ketones DPEN-thiourea based catalysts Double hydrogen bonding and enamine formation up to 80-90 mdpi.com

This compound can also participate in Friedel-Crafts-type alkylation reactions with electron-rich aromatic and heteroaromatic compounds. mdpi.comsci-hub.se This reaction provides a direct method for the arylation of the β-position of the nitroalkane skeleton.

The reaction between indoles and this compound is a prominent example, leading to the formation of indolylnitroalkanes, which are versatile synthetic intermediates. mdpi.com This transformation can be catalyzed by various Lewis acids, including tetranuclear Zn(II)₂Ln(III)₂ coordination clusters, which have shown high efficacy with catalyst loadings as low as 1.0 mol %. mdpi.com

Chiral-at-metal complexes have also been employed to catalyze the enantioselective Friedel-Crafts alkylation of indoles with this compound. acs.orgcsic.es For instance, rhodium(III) and osmium(II) complexes have been investigated as catalysts for this reaction. csic.esresearchgate.net Mechanistic studies involving chiral-at-metal rhodium(III) complexes have revealed the formation of metal-aci-nitro intermediates, which are key to understanding the catalytic cycle and the origin of the observed enantioselectivity. acs.orgcsic.es

Deep eutectic solvents (DES) have also been utilized as both the reaction medium and promoter for the Friedel-Crafts alkylation of indoles and pyrroles with β-nitrostyrene. researchgate.net

Table 5: Friedel-Crafts Reactions of trans-beta-Nitrostyrene

Aromatic Substrate Catalyst Key Features Yield (%) Reference
Indole Tetranuclear Zn(II)₂Ln(III)₂ complexes Low catalyst loading, mild conditions 76-99 mdpi.com
N-Methyl-2-methylindole Chiral-at-metal rhodium(III) complex Mechanistic studies on stereoselectivity Moderate to good csic.es
Indole Chiral thiourea organocatalyst Charge activated catalyst Good nsf.gov
Indole/Pyrrole (B145914) Deep Eutectic Solvent (DES) Solvent-free conditions - researchgate.net
N-methyl-2-methylindole Arene-osmium(II) complexes Homogeneous catalysis - researchgate.net

Michael Addition Reactions

Cycloaddition Reactions

The electron-deficient double bond of this compound makes it an excellent dienophile and dipolarophile in cycloaddition reactions, allowing for the stereoselective synthesis of complex cyclic and heterocyclic systems.

[3+2] Cycloaddition Reactions with Nitrones

The [3+2] cycloaddition reaction, a type of 1,3-dipolar cycloaddition, between this compound and nitrones is a powerful method for the synthesis of isoxazolidine (B1194047) rings. rsc.orgrsc.org In these reactions, the nitrone acts as a 1,3-dipole, reacting with the alkene (dipolarophile), this compound. rsc.orgrsc.org Theoretical studies, particularly within the framework of Molecular Electron Density Theory (MEDT), have been instrumental in understanding the mechanism and selectivity of these reactions. rsc.orgrsc.org

These reactions are classified as polar, zwitterionic-type cycloadditions. rsc.orgrsc.org The nitrone typically acts as the nucleophile, with its oxygen atom initiating the attack on the electrophilically activated β-carbon of the nitrostyrene. rsc.orgrsc.org The reaction generally proceeds through a one-step mechanism. rsc.orgrsc.org The high polar character of these reactions, stemming from the strong electrophilic nature of nitrostyrene and the nucleophilic character of the nitrone, often leads to low activation energies, allowing the reactions to proceed under mild conditions. rsc.orgrsc.orgmdpi.com

Regioselectivity and Stereoselectivity in Cycloadditions

The [3+2] cycloaddition of nitrones to this compound derivatives exhibits high levels of regioselectivity and stereoselectivity, which can be rationalized by frontier molecular orbital (FMO) theory and steric considerations. rsc.orgrsc.orgmdpi.com

Regioselectivity: The reactions are typically completely meta regioselective. rsc.orgrsc.org This outcome is governed by the interaction between the highest occupied molecular orbital (HOMO) of the nitrone and the lowest unoccupied molecular orbital (LUMO) of the nitrostyrene. The largest coefficient on the HOMO of the nitrone is on the oxygen atom, while the largest coefficient on the LUMO of the nitrostyrene is on the β-carbon. This leads to the preferential formation of the 4-nitroisoxazolidine regioisomer. mdpi.com

Stereoselectivity: The stereochemical outcome of the cycloaddition is dependent on the geometry of the starting nitrostyrene. The reaction of (E)-β-nitrostyrene with 5,5-dimethylpyrroline-N-oxide is endo stereoselective, leading to the formation of the trans-isoxazolidine. rsc.orgrsc.org In contrast, the corresponding reaction with (Z)-β-nitrostyrene is exo stereoselective, yielding the cis-isoxazolidine. rsc.orgrsc.org This difference in stereoselectivity is attributed to unfavorable steric hindrance in the endo approach for the (Z)-isomer, which outweighs the favorable electrostatic interactions. rsc.orgrsc.org

Table 1: Examples of [3+2] Cycloaddition Reactions of Nitrones with Substituted trans-beta-Nitrostyrenes

Nitrone trans-beta-Nitrostyrene Derivative Reaction Conditions Product(s) Yield (%) Diastereomeric Ratio (dr) Reference(s)
5,5-Dimethylpyrroline-N-oxide (E)-β-Nitrostyrene Benzene (B151609), Kinetic Control trans-3-phenyl-4-nitro-isoxazolidine 72 - rsc.orgrsc.org
5,5-Dimethylpyrroline-N-oxide (Z)-β-Nitrostyrene Benzene, Kinetic Control cis-3-phenyl-4-nitro-isoxazolidine 90 - rsc.orgrsc.org
Z-C-(3-pyridyl)-N-methylnitrone (E)-1-Nitroprop-1-ene Benzene, rt 2-methyl-4-nitro-5-(pyridin-3-yl)isoxazolidine - Full regio- and stereocontrol lookchem.com
C-Phenyl-N-methylnitrone (E)-β-Nitrostyrene Toluene, 110 °C 2-Methyl-3,5-diphenyl-4-nitroisoxazolidine 85 - researchgate.net

Reduction Reactions

The nitro group and the double bond in this compound can be selectively or fully reduced to afford valuable synthetic intermediates such as nitroalkanes and phenethylamines.

Conversion to Nitroalkanes

The selective reduction of the carbon-carbon double bond of this compound, while leaving the nitro group intact, yields 2-phenyl-1-nitroethane. This transformation can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) has been employed for this purpose, often in alcoholic solvents. beilstein-journals.org Another effective method involves the use of a Hantzsch ester, an NADH model, in the presence of silica (B1680970) gel, which provides the corresponding nitroalkane in high yield. researchgate.net

Table 2: Selected Reagents for the Reduction of trans-beta-Nitrostyrene to 2-Phenyl-1-nitroethane

Reagent(s) Solvent Reaction Conditions Yield (%) Reference(s)
Hantzsch Ester, Silica Gel Benzene 60 °C, 20 h 96 researchgate.net
Sodium Borohydride Methanol - - beilstein-journals.org
Ammonia Borane Methanol 25 °C, 18 h 61 chemrxiv.org
N-Benzyl-1,4-dihydronicotinamide - - - researchgate.net

Reduction to Phenethylamines

The complete reduction of both the double bond and the nitro group of this compound leads to the formation of 2-phenethylamine, a key scaffold in many biologically active compounds. A variety of methods have been developed for this transformation.

One common and efficient method is catalytic hydrogenation. This is often carried out using palladium on charcoal (Pd/C) as the catalyst in the presence of an acid, such as hydrochloric acid, in an ethanol solvent under a hydrogen atmosphere. beilstein-journals.org Another widely used approach involves metal hydride reagents. A combination of sodium borohydride (NaBH₄) and copper(II) chloride (CuCl₂) in a one-pot procedure provides a rapid and high-yielding synthesis of phenethylamines from the corresponding nitrostyrenes. mdpi.combeilstein-journals.org This system is effective for a range of substituted trans-beta-nitrostyrenes. mdpi.combeilstein-journals.org

Table 3: Reduction of Substituted trans-beta-Nitrostyrenes to Phenethylamines

trans-beta-Nitrostyrene Derivative Reagent(s) Solvent Reaction Conditions Product Yield (%) Reference(s)
trans-β-Nitrostyrene NaBH₄, CuCl₂ - 80 °C 2-Phenylethan-1-amine hydrochloride 83 mdpi.combeilstein-journals.org
3,4-Methylenedioxy-β-nitrostyrene 5% Pd/C, 12 M HCl, H₂ (1 atm) Ethanol 0 °C, 3 h 3,4-Methylenedioxyphenethylamine 71 beilstein-journals.org
2,5-Dimethoxy-β-nitrostyrene NaBH₄, CuCl₂ - 80 °C 2-(2,5-Dimethoxyphenyl)ethan-1-amine - mdpi.com

Other Significant Reactions

Beyond cycloadditions and reductions, this compound participates in a range of other important chemical reactions, highlighting its versatility in organic synthesis.

Michael Addition: As a potent Michael acceptor, this compound readily undergoes conjugate addition reactions with a wide array of nucleophiles. This includes the addition of aldehydes, ketones, and β-ketoesters, often catalyzed by organocatalysts such as proline derivatives or thioureas. thieme-connect.commdpi.comrsc.orgresearchgate.net These reactions are highly valuable for the asymmetric synthesis of γ-nitro carbonyl compounds, which are versatile precursors to biologically important molecules like γ-aminobutyric acid (GABA) derivatives. rsc.orgacs.org

Diels-Alder Reaction: this compound can also function as a dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. For instance, it reacts with cyclic dienes like 1,3-cyclopentadiene and 1,3-cyclohexadiene. nih.govbeilstein-journals.orgnih.gov These reactions, which can be thermally or Lewis acid-catalyzed, provide access to substituted bicyclic nitro compounds. nih.gov The regioselectivity and stereoselectivity of these reactions have been studied, with the formation of different isomers being dependent on the reaction conditions and the structure of the diene. nih.gov

Formation of Pyrrole Derivatives via Multicomponent Reactions

trans-β-Nitrostyrene is a valuable starting material for the synthesis of heterocyclic compounds, particularly for creating pyrrole derivatives through multicomponent reactions (MCRs). bohrium.comconsensus.appdntb.gov.ua These reactions are highly efficient, allowing for the construction of complex molecules in a single step from three or more reactants. The use of trans-β-nitrostyrene in MCRs for pyrrole synthesis has been demonstrated to be an effective method, often resulting in high yields and selectivity. nih.gov

Several strategies have been developed for this synthesis. A notable green chemistry approach involves a one-pot, three-component reaction between primary amines, 1,3-dicarbonyl compounds, and trans-β-nitrostyrene at room temperature, using lactic acid as a bio-based catalyst and solvent. nih.gov This method is advantageous due to its mild conditions, high to excellent yields, absence of by-products, and the recyclability of the lactic acid. nih.gov In one study, thirty-three different 1,2,3,4-tetrasubstituted pyrroles were synthesized using this protocol, eight of which were novel compounds. nih.gov

Another MCR strategy employs microwave assistance to synthesize tetra-substituted pyrroles. In a four-component reaction, an aldehyde, an amine, a 1,3-diketone, and nitromethane (B149229) react using silica-gel-supported polyphosphoric acid (PPA-SiO₂) as a reusable catalyst. beilstein-journals.org The proposed mechanism involves the in situ formation of a nitrostyrene adduct and a β-keto enamine. These intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the final pyrrole product. beilstein-journals.orgresearchgate.net

Lewis acids like iron(III) chloride (FeCl₃) have also been used to catalyze domino reactions for pyrrole synthesis. When β-nitrostyrenes are used in place of phenacyl bromides in reactions with amines and dialkyl acetylenedicarboxylates, they yield 1,2,3,4-substituted pyrroles, demonstrating complementary regioselectivity to similar MCRs. nih.gov

Mechanistic investigations into these reactions have been conducted to understand the reaction pathways. For a reaction involving triphenylphosphite, computational studies using density functional theory (DFT) proposed three plausible mechanistic routes. researchgate.netresearchgate.net The most favorable pathway, both in the gas phase and in various solvents, involves the initial addition of triphenyl phosphite (B83602) to the β-position of the trans-β-nitrostyrene molecule. researchgate.netresearchgate.net

Table 1: Examples of Multicomponent Reactions for Pyrrole Synthesis

Reactants Catalyst/Medium Key Features Product Type Reference(s)
Primary amines, 1,3-dicarbonyl compounds, trans-β-nitrostyrene Lactic Acid Green catalyst and solvent; room temperature; high yields; catalyst is recyclable. 1,2,3,4-Tetrasubstituted pyrroles nih.gov
Aldehyde, amines, 1,3-diketones, nitromethane PPA-SiO₂ Microwave-assisted; neat conditions; reusable catalyst; reduced reaction time. Tetra-substituted pyrroles beilstein-journals.org
Amines, dialkyl acetylenedicarboxylates, β-nitrostyrenes FeCl₃ Lewis acid catalysis; domino Michael addition/cyclization. 1,2,3,4-Tetrasubstituted pyrroles nih.gov

Isomerization Reactions

trans-β-Nitrostyrene can undergo isomerization to its cis counterpart through various methods, including photochemical, thermal, and enzyme-catalyzed processes. The interconversion between cis and trans isomers is a significant aspect of its reactivity.

Photoisomerization Irradiation of trans-β-nitrostyrene with visible light (e.g., λ = 419 nm) can induce isomerization, leading to a photostationary state. nih.gov In one experiment, this resulted in an equilibrium mixture with a cis to trans ratio of 86:14. nih.gov The unusual solid-state photodimerization of β-nitrostyrene to form two different cyclobutane (B1203170) isomers is explained by the ability of the molecule to undergo a trans to cis isomerization within its disordered crystal structure before reacting. rsc.org Studies on the related compound, trans-β-methyl-β-nitrostyrene, show that photolysis in acetonitrile (B52724) gives the cis-isomer with a high quantum yield of 0.8. tandfonline.comresearchgate.net The addition of triethylamine (B128534) to this system facilitates the thermal back-reaction from cis to trans, a process that proceeds through a long-lived zwitterionic biradical intermediate. tandfonline.comresearchgate.nettandfonline.com Computational investigations using density functional theory (DFT) have also been employed to study the ground-state trans-cis isomerization reactions. researchgate.netaip.org

Thermal Isomerization Thermal isomerization of nitronic esters, which can be formed from β-nitrostyrene, has been observed. beilstein-journals.org For instance, heating nitronic ester cycloadducts can lead to γ,δ-unsaturated nitro compounds via a tandfonline.comtandfonline.com-sigmatropic rearrangement. beilstein-journals.org In some cases, direct thermal cycloaddition reactions involving β-nitrostyrene can produce inseparable mixtures of isomers, making multi-step sequences that control stereochemistry a more effective synthetic route. beilstein-journals.org The stereochemistry of thermal isomerization of related dinitrodiphenylcyclobutenes and butadienes, as well as the cis-trans isomerism of β-nitrostyrenes, has been a subject of study. acs.org

Enzyme-Catalyzed Isomerization In a notable example of biocatalysis, the enzyme 4-oxalocrotonate tautomerase (4-OT) was serendipitously discovered to catalyze the cis-trans isomerization of nitrostyrene. nih.gov While initially being explored as a potential catalyst for Michael-type additions, the enzyme was found to efficiently promote the conversion of cis-nitrostyrene to the more stable trans-nitrostyrene. nih.gov

Table 2: Summary of Isomerization Reactions of β-Nitrostyrene

Isomerization Type Conditions / Catalyst Key Findings Reference(s)
Photoisomerization Irradiation with visible light (λ = 419 nm) Establishes an 86:14 cis:trans equilibrium. nih.gov
Photoisomerization (Solid State) UV irradiation in crystal transcis isomerization enables subsequent photodimerization. rsc.org
Thermal Isomerization Heating (e.g., 90-130 °C) of derived nitronic esters Proceeds via tandfonline.comtandfonline.com-sigmatropic rearrangement or zwitterionic intermediates. beilstein-journals.org
Enzyme-Catalyzed Isomerization 4-oxalocrotonate tautomerase (4-OT) Enzyme efficiently catalyzes the cistrans isomerization. nih.gov
Catalyzed Thermal Back-Reaction Triethylamine (for β-methyl-β-nitrostyrene) Catalyzes the cistrans thermal back-reaction via a radical intermediate. tandfonline.comresearchgate.net

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of chemical reactions involving trans-beta-nitrostyrene (B46478). These studies provide valuable insights into reaction mechanisms, transition states, and the factors governing selectivity.

Reaction Mechanism Elucidation

DFT calculations have been instrumental in unraveling the mechanisms of various reactions involving this compound. For instance, in the [3+2] cycloaddition reaction with 3-(benzylideneamino)oxindole, DFT studies have explored four distinct reactive pathways corresponding to different regio- and stereoselective outcomes. research-nexus.net The calculations revealed that the reaction proceeds via a polar, zwitterionic-type mechanism. research-nexus.net

Another example is the Michael addition of cyclohexanone (B45756) to this compound catalyzed by a chiral ionic liquid. DFT calculations have shown this reaction to proceed in two main stages: the initial formation of an enamine intermediate followed by the Michael addition itself, which involves a three-step mechanism. nih.gov

Furthermore, the Friedel-Crafts alkylation of indoles with this compound, catalyzed by chiral-at-metal rhodium(III) complexes, has been scrutinized using DFT. These studies propose a detailed mechanistic pathway where the coordinated this compound is attacked by the indole (B1671886), leading to the formation of aci-nitro complexes that subsequently rearrange to the final product. csic.es

DFT has also been used to investigate the photoisomerization of this compound. Calculations at the B3LYP/6-31G* level of theory have been used to compute the geometry structures and energy barriers for the ground-state isomerization reactions. pku.edu.cn

Transition State Analysis

The analysis of transition states is crucial for understanding reaction kinetics and selectivity. DFT studies have successfully characterized the transition state structures for various reactions of this compound.

In the [3+2] cycloaddition with 3-(benzylideneamino)oxindole, the most favorable meta/endo transition state structure was analyzed. This analysis revealed the presence of a hydrogen bond between a nitro oxygen and the N-H hydrogen of the oxindole, which is a key factor in determining the observed selectivity. research-nexus.net

For the photoisomerization of this compound, DFT calculations have determined the energy of the transition state for the ground-state isomerization. The energy difference between the vertical electronic transition energy and this transition state energy is a key parameter that influences the isomerization pathway. pku.edu.cn

The accuracy of DFT-optimized geometries, including transition states, has been a subject of investigation. Studies have compared the performance of various density functionals in reproducing experimental structures, highlighting that functionals accounting for dispersion provide more accurate and compact structures compared to standard DFT methods. rsc.org

Regioselectivity and Stereoselectivity Predictions

A significant application of DFT in the study of this compound is the prediction of regioselectivity and stereoselectivity in its reactions.

In the [3+2] cycloaddition reaction between 3-(benzylideneamino)oxindole and this compound, the ωB97XD functional was found to accurately predict the experimentally observed meta regioselectivity, favoring the formation of the meta/endo cycloadduct. research-nexus.net In contrast, the B3LYP functional failed to predict the correct regioselectivity. research-nexus.net The inclusion of solvent effects in the calculations was shown to increase the regioselectivity while decreasing the stereoselectivity. research-nexus.net

The study of the [3+2] cycloaddition between isomeric (Z)- and (E)-β-nitrostyrenes and 5,5-dimethylpyrroline-N-oxide also demonstrated the power of DFT in explaining selectivity. These reactions were found to be completely meta regioselective. Interestingly, the reaction with (E)-β-nitrostyrene was endo stereoselective, while the reaction with (Z)-β-nitrostyrene was exo stereoselective. rsc.org

Electronic Structure Analysis

Understanding the electronic structure of this compound is fundamental to comprehending its reactivity. DFT calculations provide valuable insights into its electronic properties.

An analysis of the electronic structure of this compound revealed that the C-N bond length is significantly shorter than in nitromethane (B149229), and the isomerization energy barrier is also lower. pku.edu.cn The first transition-allowed absorption band in this compound is assigned to a π→π* transition, which is largely delocalized over the molecule. This delocalization facilitates intramolecular charge-transfer processes between the nitro group and the phenyl-vinyl moiety. pku.edu.cn

Topological analysis of the electron localization function (ELF) has been used to characterize the electronic structure of β-nitrostyrenes. These studies classify β-nitrostyrenes as strong electrophiles. bohrium.com

Molecular Electron Density Theory (MEDT) Applications

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding chemical reactivity based on the analysis of electron density.

MEDT studies have been applied to the [3+2] cycloaddition reactions of this compound. For example, the reaction with C,N-diarylnitryle imine analogues was investigated using Conceptual Density Functional Theory within the MEDT framework. researchgate.net This analysis of global and local reactivity indices showed that these reactions can be classified as having a forward electron density flux. researchgate.net The most favorable reaction path was determined by the nucleophilic attack of the C3 carbon of the nitryle imine on the electrophilic Cα carbon of the nitroalkene. researchgate.net

In the [3+2] cycloaddition of nitrones with trans-β-nitrostyrene analogs, MEDT analysis of reactivity indices indicated that the nitrone acts as a nucleophile while the nitroalkenes function as electrophiles. osi.lv These studies have successfully explained the reactivity and selectivity observed in these reactions. rsc.orgbohrium.com The reactivity of isomeric (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions has been analyzed using MEDT, revealing that the polar, zw-type reactions proceed via a one-step mechanism. rsc.org

Molecular Docking and Simulation Studies

Molecular docking and simulation studies are computational techniques used to predict the binding orientation of a small molecule to a macromolecular target.

This compound and its derivatives have been investigated as potential inhibitors of various enzymes. Molecular docking studies have been performed to understand their interaction with protein tyrosine phosphatase 1B (PTP1B). mdpi.com These studies suggest that the compounds can interact with key residues in the active site, such as Serine-216 and Arginine-221. mdpi.com For instance, 3,4-ethylenedioxy-β-methyl-β-nitrostyrene was identified as a promising potential PTP1B inhibitor based on docking results. mdpi.com

In another study, a series of β-nitrostyrene derivatives were synthesized and their inhibitory effect on the 3CL protease of SARS-CoV-2 was examined. nih.gov Molecular docking was used to study the binding of these derivatives to the 3CL protease active site. nih.gov However, the correlation between the docking scores and the experimentally measured inhibitory activity was found to be poor, highlighting the need for more advanced methods like binding free energy calculations to improve prediction accuracy. nih.gov

Data Tables

Table 1: DFT Functionals and Predicted Selectivity in the [3+2] Cycloaddition of 3-(benzylideneamino)oxindole and this compound

DFT FunctionalPredicted RegioselectivityExperimental Observation
ωB97XDmeta research-nexus.netmeta research-nexus.net
B3LYPIncorrect research-nexus.netmeta research-nexus.net

Table 2: Key Findings from Molecular Docking of beta-Nitrostyrene Derivatives

Target ProteinDerivativeKey Interacting ResiduesPredicted Outcome
PTP1B3,4-ethylenedioxy-β-methyl-β-nitrostyreneSerine-216, Arginine-221 mdpi.comPotential Inhibitor mdpi.com
SARS-CoV-2 3CL ProteaseVarious β-nitrostyrene derivativesNot specifiedPoor correlation with activity nih.gov

Biological and Biomedical Research Applications

Antimicrobial Activities

β-Nitrostyrene derivatives have demonstrated notable antimicrobial properties, showing efficacy against a range of pathogenic bacteria and fungi. mdpi.commdpi.com Their mechanism of action is often linked to their nature as exceptional Michael acceptors, allowing them to interact with biological nucleophiles like the thiol groups of enzymes, which is critical for their antimicrobial activity. mdpi.commdpi.com

Research has shown that β-nitrostyrene and its analogues are active against both Gram-positive and Gram-negative bacteria. mdpi.com Some derivatives have been found to be as active as clinical antibiotics against certain strains, including those resistant to conventional drugs. mdpi.comresearchgate.net

β-Nitrostyrene compounds exhibit significant activity against Gram-positive bacteria. nih.gov Studies have confirmed their efficacy against problematic strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). mdpi.comresearchgate.net For instance, certain nitropropenyl aromatic compounds have been shown to be as effective as clinical antibiotics against MRSA and VRE. mdpi.comresearchgate.net One derivative, nitropropenyl benzodioxole (NPBD), was active against both VRE and MRSA strains. nih.gov The parent compound, β-nitrostyrene, has also shown activity against Staphylococcus aureus and Bacillus subtilis. uni-halle.de Furthermore, some β-methyl-β-nitrostyrene derivatives have demonstrated excellent results against Gram-positive bacteria. mdpi.com Specifically, 3-hydroxy-4-methoxy-β-methyl-β-nitrostyrene showed notable activity against Staphylococcus aureus, Enterococcus faecalis, and Enterococcus faecium. nih.gov

Table 1: Antibacterial Activity of Selected β-Nitrostyrene Derivatives Against Gram-Positive Bacteria

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
4-bromo-β-methyl-β-nitrostyrene Staphylococcus aureus Good activity mdpi.com
4-bromo-β-methyl-β-nitrostyrene Bacillus subtilis Good activity mdpi.com
4-bromo-β-methyl-β-nitrostyrene Enterococcus faecalis Marginal protection mdpi.com
3-hydroxy-4-methoxy-β-methyl-β-nitrostyrene Staphylococcus aureus Not specified nih.gov
3-hydroxy-4-methoxy-β-methyl-β-nitrostyrene Enterococcus faecalis Not specified nih.gov
3-hydroxy-4-methoxy-β-methyl-β-nitrostyrene Enterococcus faecium Not specified nih.gov
Nitropropenyl benzodioxole (NPBD) MRSA Active nih.gov
Nitropropenyl benzodioxole (NPBD) VRE Active nih.gov

Note: "Good activity" and "Active" indicate that the compound showed efficacy, but specific MIC values were not provided in the cited text.

The efficacy of β-nitrostyrenes against Gram-negative bacteria can be more variable. nih.gov While the parent compound, trans-4-Bromo-beta-nitrostyrene, shows limited activity against Escherichia coli, with a reported MIC of 256 µg/mL, certain structural modifications can enhance activity. mdpi.com For example, research into fluorinated β-methyl-β-nitrostyrenes revealed that 4-fluorine-aryl substituted derivatives achieved the highest activity against E. coli. mdpi.com One such compound demonstrated an MIC of 27 µg/mL against E. coli. mdpi.com Previous structure-activity relationship (SAR) studies also indicated that a fluorine atom at the para position on the benzene (B151609) ring resulted in the highest activity against Gram-negative bacteria. mdpi.com

**Table 2: Antibacterial Activity of Selected β-Nitrostyrene Derivatives Against *E. coli***

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
trans-4-Bromo-beta-nitrostyrene Escherichia coli 256
4-fluoro-aryl substituted β-methyl-β-nitrostyrene (Compound 5) Escherichia coli 27 mdpi.com
β-nitrostyrene (unsubstituted) Escherichia coli ATCC 25922 256 uc.pt
β-methyl-β-nitrostyrene Escherichia coli ATCC 25922 128 uc.pt

The antibacterial potency of β-nitrostyrene derivatives is heavily influenced by their chemical structure. mdpi.comnih.gov Structure-property-activity relationship (SPAR) studies have revealed a clear correlation between the redox potentials of these compounds and their antibacterial efficacy. nih.gov

Key structural modifications that affect activity include:

β-Methyl Group: The addition of a methyl group to the β-carbon of the nitroalkene side chain generally enhances antibacterial activity, particularly against Gram-positive bacteria. mdpi.comnih.gov This substitution can lead to a 2- to 8-fold increase in minimum inhibitory concentrations (MIC) compared to the parent β-nitrostyrene. mdpi.comresearchgate.net The β-methyl group causes the benzene ring to tilt relative to the side chain, altering the compound's planarity. uc.pt

Aromatic Ring Substituents: Halogen substitutions on the aromatic ring play a crucial role. mdpi.com A fluorine atom at the C4-aryl position is particularly effective for suppressing E. coli. mdpi.com Similarly, 4-bromo substitution leads to higher activity against Gram-positive species compared to 4-chloro substitution. mdpi.com In one study, 4-bromo-β-methyl-β-nitrostyrene was the only halogenated derivative more active than the parent compound against Gram-positive bacteria. mdpi.com

Nitrovinyl Side Chain: The nitrovinyl group is considered essential for the biological activity of these compounds. nih.gov

β-Nitrostyrene derivatives have also demonstrated significant potential as antifungal agents. researchgate.netnih.gov They have shown broad-spectrum activity against various human pathogenic fungi, including the highly prevalent Candida albicans, Candida glabrata, and the emerging pathogen Candida auris. researchgate.netnih.gov Studies have found that these compounds are effective against drug-resistant clinical isolates as well. researchgate.netnih.gov

Research indicates that β-nitrostyrene derivatives can be fungicidal and exhibit synergistic effects when combined with existing antifungal drugs like caspofungin and fluconazole. researchgate.netnih.gov Their mechanism of action appears to involve the perturbation of the fungal cell wall, leading to increased reactive oxygen species (ROS) generation and modulation of drug efflux. researchgate.netnih.gov For example, trans-4-Bromo-beta-nitrostyrene has a reported MIC of 32 µg/mL against Candida albicans. Another study found that a 4-fluoro-aryl substituted β-methyl-β-nitrostyrene was highly effective against C. albicans, with an MIC of 6 µg/mL or less. mdpi.com A derivative known as Nitropropenyl benzodioxole (NPBD) showed an activity profile comparable to Amphotericin B and Miconazole against several fungal species. nih.gov

**Table 3: Antifungal Activity of Selected β-Nitrostyrene Derivatives Against *Candida albicans***

Compound Fungal Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
trans-4-Bromo-beta-nitrostyrene Candida albicans 32
4-fluoro-aryl substituted β-methyl-β-nitrostyrene (Compound 5) Candida albicans ≤ 6 mdpi.com
Nitropropenyl benzodioxole (NPBD) Candida albicans (7 clinical isolates, mean) 12.5 nih.gov

Antibacterial Efficacy

Anticancer and Pro-apoptotic Activities

The β-nitrostyrene family of compounds has been recognized for its anti-cancer properties, demonstrating the ability to suppress cancer cell proliferation and induce programmed cell death (apoptosis). bohrium.comsemanticscholar.orgplos.org Their pro-apoptotic effects have been observed in various cancer cell lines, including those derived from breast, colon, and esophageal cancers, as well as in Burkitt's lymphoma. bohrium.comsemanticscholar.orgplos.orgnih.gov

The anticancer mechanism of trans-beta-nitrostyrene (B46478) (TBNS) and its derivatives is often linked to their ability to inhibit protein phosphatases, such as PTP1B and PP2A. semanticscholar.orgplos.orgnih.gov This inhibition disrupts cellular signaling pathways that are crucial for cancer cell survival. semanticscholar.orgplos.org For instance, a synthetic derivative, CYT-Rx20, was shown to induce apoptosis in breast cancer cells by activating the caspase cascade, leading to the cleavage of poly (ADP-ribose) polymerase (PARP). bohrium.complos.org This process was accompanied by cell cycle arrest at the G2/M phase. bohrium.com In esophageal cancer cells, CYT-Rx20 promoted apoptosis through the activation of the caspase cascade and inhibited cell migration by suppressing the PI3K/AKT and STAT3 signaling pathways. semanticscholar.orgplos.org

Research comparing TBNS to the standard chemotherapy agent 5-fluorouracil (B62378) (5-FU) in colon cancer cells found that TBNS induced a much more rapid cytotoxic and pro-apoptotic effect. nih.gov A significant decrease in cell viability was observed after only 8 hours with TBNS, whereas 5-FU required 48 hours to show a similar effect. nih.gov Furthermore, TBNS has shown the ability to induce apoptosis even in multidrug-resistant tumor cells and acts synergistically when combined with 5-FU. nih.gov The pro-apoptotic activity involves the activation of key executioner enzymes like caspase-3 and initiator caspase-8. nih.gov

Table 4: Summary of Anticancer and Pro-apoptotic Activities of β-Nitrostyrene Derivatives

Compound/Derivative Cancer Type Key Findings Reference
This compound (TBNS) Colon Cancer (LoVo, HT-29, HCT116 cells) Rapid induction of apoptosis (within 8h); activation of caspase-3 and caspase-8; synergistic effect with 5-fluorouracil. nih.gov
CYT-Rx20 Breast Cancer Potent cytotoxic effects; induced G2/M cell cycle arrest; activated caspase cascade and PARP cleavage; increased ROS levels. bohrium.com
CYT-Rx20 Esophageal Cancer Induced cytotoxicity and apoptosis via caspase activation; inhibited cell migration by suppressing PI3K/AKT and STAT3 pathways. semanticscholar.orgplos.org
β-Nitrostyrene Derivatives (General) Burkitt's Lymphoma Induced apoptosis via chromatin condensation and membrane blebbing. plos.org

Induction of Apoptosis in Cancer Cells

A key area of research has been the ability of this compound to induce apoptosis, or programmed cell death, in cancer cells. Studies have shown that this compound can trigger a pro-apoptotic effect even in multidrug-resistant tumor cells. nih.gov For instance, in colon cancer cells, this compound demonstrated a more rapid induction of apoptosis compared to the standard chemotherapeutic agent 5-fluorouracil. nih.gov A 50% decrease in cell viability was observed after just 8 hours of treatment with this compound, a significantly faster response than the 48 hours required for a similar effect with 5-fluorouracil. nih.gov This rapid pro-apoptotic activity was confirmed by DNA fragmentation and caspase-3 assays. nih.gov

The pro-apoptotic effects of nitrostyrene (B7858105) compounds are not limited to colon cancer. Research has demonstrated caspase activation in LoVo adenocarcinoma cells treated with this compound. researchgate.netspandidos-publications.com Furthermore, derivatives of β-nitrostyrene have been shown to induce apoptosis in various cancer cell lines, including those derived from Burkitt's lymphoma, through mechanisms such as chromatin condensation and membrane blebbing. plos.orgnih.gov One synthetic derivative, CYT-Rx20, has been shown to induce apoptotic cell death in oral cancer cells. kmu.edu.tw

Inhibition of Tumorigenesis

Beyond inducing apoptosis, this compound and its derivatives have been investigated for their ability to inhibit tumorigenesis, the process of tumor formation. The β-nitrostyrene family of compounds has been recognized for its anti-cancer properties, which include suppressing cancer cell proliferation. A synthetic derivative of β-nitrostyrene, known as CYT-Rx20, has demonstrated the ability to inhibit the proliferation and tumorigenesis of breast cancer cells. plos.orgsemanticscholar.orgresearchgate.net Another derivative, 3,4-methylenedioxy-β-nitrostyrene (MNS), has been shown to inhibit the growth of tumor cells. nih.gov These findings underscore the potential of β-nitrostyrene compounds to interfere with the fundamental processes that drive cancer development.

Mechanisms of Anticancer Action

The anticancer effects of this compound and its derivatives are attributed to several underlying mechanisms, with the generation of reactive oxygen species (ROS) and subsequent cellular damage being a prominent pathway.

ROS-Mediated DNA Damage: Synthetic β-nitrostyrene derivatives have been found to impair the growth of colorectal cancer cells through pathways mediated by ROS that involve DNA damage. A derivative known as CYT-Rx20 (3'-Hydroxy-4'-methoxy-β-methyl-β-nitrostyrene) has been shown to suppress tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage. nih.gov

Mitochondrial Dysfunction: Mitochondrial dysfunction is another key mechanism through which these compounds exert their anticancer effects. The accumulation of mitochondrial ROS can lead to mitochondrial damage and dysfunction. nih.gov The β-nitrostyrene derivative CYT-Rx20 has been observed to cause mitochondrial dysfunction in colorectal cancer cells. nih.gov Furthermore, other β-nitrostyrene derivatives have been shown to induce the release of cytochrome c from the mitochondria, a critical event in the apoptotic pathway. nih.gov Studies on HCT116 cells have shown that mitochondrial injury leads to elevated levels of mitochondrial and intracellular ROS. nih.gov

Enzyme Inhibition Studies

This compound has also emerged as a significant inhibitor of various enzymes, particularly those involved in crucial cellular signaling pathways.

Protein Tyrosine Phosphatase (PTP) Inhibition

This compound and its derivatives have been identified as slow-binding inhibitors of protein tyrosine phosphatases (PTPs), a family of enzymes that play a critical role in regulating signal transduction pathways. bohrium.comacs.orgnih.govacs.orgbrynmawr.edu Inhibition of specific PTPs is a promising therapeutic strategy for diseases such as cancer. bohrium.comacs.orgnih.govacs.orgbrynmawr.edu

PTP1B, SHP-1, and Yop: Research has demonstrated that this compound acts as a potent inhibitor against several PTPs, including PTP1B, SHP-1, and the bacterial PTP Yop, with moderate potencies. bohrium.comacs.orgnih.govacs.orgbrynmawr.edunih.gov In the absence of free thiols, this compound exhibited an IC50 of 2.5 μM for PTP1B and 5 μM for Yop. nih.gov The inhibitory potency is in the range of KI* = 1-10 μM. bohrium.comacs.orgnih.govacs.orgbrynmawr.edu

Enzyme Inhibitory Activity of this compound
PTP1BPotent, slow-binding inhibitor (IC50 = 2.5 μM, KI* = 1-10 μM) bohrium.comacs.orgnih.govacs.orgbrynmawr.edunih.gov
SHP-1Slow-binding inhibitor bohrium.comacs.orgnih.govacs.orgbrynmawr.edunih.gov
YopPotent, slow-binding inhibitor (IC50 = 5 μM) bohrium.comacs.orgnih.govacs.orgbrynmawr.edunih.gov

Mechanism of PTP Inhibition

The mechanism by which this compound inhibits PTPs involves a multi-step process that ultimately leads to the formation of a covalent adduct.

Covalent Adduct Formation: Mechanistic studies, including UV-vis absorption spectroscopy and NMR spectroscopy, suggest that this compound acts as a phosphotyrosine (pY) mimetic. bohrium.comnih.govbrynmawr.edu It initially binds to the active site of the PTP to form a noncovalent complex. bohrium.comnih.govbrynmawr.edu This is followed by a nucleophilic attack on the nitro group of this compound by the catalytic cysteine residue of the PTP (e.g., Cys-215 in PTP1B). bohrium.comnih.govbrynmawr.edu This attack results in the formation of a reversible, covalent adduct, which constitutes a tighter enzyme-inhibitor complex. bohrium.comnih.govbrynmawr.edu

Tyrosine Kinase Inhibition

In addition to PTPs, derivatives of β-nitrostyrene have also been investigated as inhibitors of tyrosine kinases. nih.gov Research has shown that these derivatives can exhibit significant antiplatelet activity by modulating protein tyrosine kinases. For example, 3,4-methylenedioxy-β-nitrostyrene (MNS) has been reported to inhibit the activity of Syk and Src tyrosine kinases. nih.gov This inhibition of tyrosine kinase activity contributes to the antiplatelet effects observed with these compounds.

Cardiovascular and Vasorelaxant Effects

Research into this compound and its derivatives has revealed significant cardiovascular effects, particularly in the context of vasorelaxation, hypotension, and bradycardia. Studies often utilize derivatives like 1-nitro-2-phenylethene (NPe) and trans-4-methoxy-β-nitrostyrene (T4MN) to investigate these properties. nih.govnih.govfrontiersin.org

The vasorelaxant effects of this compound derivatives are mediated by complex, multifaceted mechanisms involving both endothelium-dependent and endothelium-independent pathways. nih.govfrontiersin.orgnih.gov

In small resistance arteries from spontaneously hypertensive rats (SHRs), the methoxy (B1213986) derivative, trans-4-methoxy-β-nitrostyrene (T4MN), induces potent vasorelaxation. nih.govnih.gov This effect is partly endothelium-dependent, involving the activation of the Akt/eNOS/NO (Protein Kinase B/endothelial Nitric Oxide Synthase/Nitric Oxide) pathway. nih.govfrontiersin.orgnih.gov Incubation of these arteries with T4MN leads to an increase in nitric oxide (NO) production, an effect that is blocked by L-NAME, an inhibitor of nitric oxide synthase. nih.gov

Simultaneously, T4MN also acts through an endothelium-independent mechanism by activating the sGC/cGMP/PKG (soluble Guanylate Cyclase/cyclic Guanosine Monophosphate/Protein Kinase G) pathway within the vascular smooth muscle. nih.govfrontiersin.orgnih.gov This activation occurs independently of NO and leads to increased intracellular cGMP levels. nih.govfrontiersin.org The vasorelaxation induced by T4MN in rat aorta is attributed to the stimulation of this sGC-cGMP pathway. This dual-pathway activation results in the inhibition of calcium (Ca²⁺) influx from the extracellular environment and the release of Ca²⁺ from intracellular stores, ultimately leading to smooth muscle relaxation and vasodilation. nih.govresearchgate.net

The vasorelaxant activity of T4MN in resistance arteries was found to be 22-fold greater than that of its parent drug, 1-nitro-2-phenylethene (NPe), highlighting the influence of molecular structure on biological activity. nih.gov

Intravenous administration of this compound derivatives, such as NPe and T4MN, in spontaneously hypertensive rats induces dose-dependent hypotension (a decrease in blood pressure) and bradycardia (a decrease in heart rate). nih.govnih.govresearchgate.net These cardiovascular responses are often biphasic, with an initial rapid onset (phase 1) followed by a more sustained effect (phase 2). nih.govnih.gov

The initial phase is characterized as a vago-vagal reflex, which is a reflex circuit where both the afferent (sensory) and efferent (motor) pathways are mediated by the vagus nerve. nih.govnih.govfrontiersin.org This reflex is abolished by bilateral cervical vagotomy (cutting of the vagus nerves in the neck). nih.govusc.edu The reflex is triggered by the stimulation of vagal pulmonary sensory nerves, although it does not appear to involve the activation of vanilloid TRPV₁ or 5-HT₃ receptors on these nerves. nih.govnih.govfrontiersin.org In conscious rats, these hypotensive and bradycardiac effects were suppressed by methylatropine, further confirming the vagal mechanism. nih.govnih.gov

The second phase of the hypotensive response appears to be at least partially due to a direct vasodilatory action of the compounds on the blood vessels. nih.govnih.gov Notably, T4MN was found to be more potent than NPe in inducing these hypotensive and bradycardiac effects, suggesting that the addition of a methoxy group to the aromatic ring enhances its cardiovascular activity. nih.govnih.gov

Anti-inflammatory and Antiplatelet Activities

Derivatives of this compound have demonstrated significant anti-inflammatory and antiplatelet properties in various experimental models. physiology.orgnih.gov These compounds are investigated for their potential to modulate key processes in inflammation and thrombosis. researchgate.netplos.org

Studies have revealed that β-nitrostyrene derivatives can significantly inhibit platelet aggregation. mdpi.com This has led to their investigation as potential tyrosine kinase inhibitors for antiplatelet therapy. plos.org The mechanism for this activity involves the modulation of protein tyrosine kinases, which are crucial enzymes in platelet activation signaling pathways.

In the context of inflammation, certain derivatives like 3,4-methylenedioxy-β-nitrostyrene have been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory diseases. nih.gov This inhibition occurs by blocking the assembly of the inflammasome. nih.gov Furthermore, research on acute lung injury (ALI), a condition characterized by severe inflammation, has shown that β-nitrostyrene derivatives can be protective. physiology.org One derivative, compound C7, was found to inhibit neutrophil accumulation, proinflammatory mediator release, and platelet aggregation. physiology.org It also reduced neutrophil extracellular trap (NET) release, which is a critical interaction between neutrophils and platelets that exacerbates inflammation. physiology.org These findings underscore the potential of this class of compounds in treating acute inflammatory conditions. nih.govspandidos-publications.com

Antileishmanial Activity

This compound and its derivatives have emerged as a promising class of compounds in the search for new treatments for leishmaniasis, a parasitic disease caused by Leishmania protozoa. frontiersin.orgnih.gov

A series of β-nitrostyrenes have been synthesized and evaluated for their activity against Leishmania donovani, the species that causes the most severe form of the disease, visceral leishmaniasis. frontiersin.orgnih.gov Several compounds demonstrated potent activity against both the promastigote (the form found in the insect vector) and amastigote (the form that infects mammalian cells) stages of the parasite. frontiersin.orgnih.govnih.gov

Notably, specific derivatives showed significant efficacy, with 50% inhibitory concentrations (IC₅₀) in the nanomolar range, which is comparable to the standard drug Amphotericin B. nih.gov For example, compounds designated 9, 12, 14, and 18 were identified as the most active in one study, exhibiting potent leishmanicidal activity while being non-toxic to mammalian macrophages at effective concentrations. nih.gov More recent research has focused on creating peptidyl β-nitrostyrene hybrids to act as cysteine protease inhibitors, targeting enzymes that are vital for the parasite's survival. nih.govdntb.gov.ua These findings position β-nitrostyrenes as valuable lead compounds for the development of novel antileishmanial drugs. nih.gov

**Table 1: In vitro Antileishmanial Activity of Selected β-Nitrostyrene Derivatives against *L. donovani***

Structure-Property-Activity Relationship (SPAR) Studies in Biological Systems

Structure-Property-Activity Relationship (SPAR) studies are crucial for understanding how the chemical structure and physicochemical properties of this compound derivatives influence their biological activities. nih.govuc.pt Such studies aim to establish correlations between parameters like redox potentials and partition coefficients with observed effects, such as antibacterial or antiplatelet activity. nih.govresearchgate.netscispace.com

A key SPAR study on β-nitrostyrene derivatives revealed a clear correlation between their redox potentials and their antibacterial activity. nih.gov This suggests that the electronic properties of the molecule are a significant determinant of its ability to inhibit bacterial growth. nih.gov The study also found that β-methyl-β-nitrostyrene analogues had greater activity against all tested bacteria compared to the corresponding β-nitrostyrene compounds. nih.gov This highlights the importance of steric and conformational factors, where the addition of a methyl group at the β-position of the double bond enhances biological efficacy. uc.pt

In the context of antiplatelet activity, SPAR studies have shown that specific substitutions on the aromatic ring can increase antiplatelet effects while decreasing cytotoxicity. mdpi.com The nitrovinyl group is considered essential for the inhibitory activity of many derivatives. mdpi.comnih.gov These analyses are vital for the rational design of new, more potent, and selective β-nitrostyrene-based therapeutic agents by allowing researchers to predict how structural modifications will impact biological function. nih.gov

Table 2: Compound Names Mentioned in the Article

Applications in Organic Synthesis and Material Science

Precursor for Nitrogen-Containing Heterocycles

trans-beta-Nitrostyrene (B46478) serves as a key starting material for the synthesis of a variety of nitrogen-containing heterocyclic compounds. These structures form the core of many biologically active molecules and functional materials. One notable application is in the synthesis of substituted pyrroles. The reaction of this compound with various nucleophiles, followed by cyclization and aromatization steps, provides a route to these important five-membered heterocycles. For instance, the Michael addition of a nitroalkane to this compound can initiate a sequence leading to polysubstituted pyrroles.

A study highlighted the synthesis of pyrrole (B145914) derivatives using this compound, underscoring its role as a versatile precursor in heterocyclic chemistry. Furthermore, its ability to participate in cycloaddition reactions, such as [3+2] cycloadditions with nitrones, offers another pathway to functionalized nitrogen-containing rings. The inherent reactivity of the nitro group also allows for its transformation into other nitrogen-containing functionalities, thereby expanding the scope of accessible heterocyclic systems.

Recent research has focused on developing divergent synthesis strategies to create sp3-rich heterocyclic frameworks, where this compound is employed to introduce synthetic handles that can be further elaborated into complex polycyclic systems. rsc.org

Role as a Michael Acceptor

The conjugated system in this compound makes it an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. This reactivity is fundamental to its utility in carbon-carbon and carbon-heteroatom bond formation.

The Michael addition of various nucleophiles to this compound has been extensively studied, often with a focus on controlling the stereochemistry of the newly formed chiral centers. A variety of catalysts, including organocatalysts, have been developed to achieve high enantioselectivity and diastereoselectivity in these reactions. thieme-connect.comnih.gov

Below is a table summarizing selected examples of Michael addition reactions involving this compound:

NucleophileCatalyst/ConditionsProduct TypeReference
Indole (B1671886)Feist's Acid3-(1-phenyl-2-nitroethyl)-1H-indole nih.gov
PyrroleFeist's Acid2-(1-phenyl-2-nitroethyl)-1H-pyrrole nih.gov
Acetonel-Proline in liposome (B1194612) membranes4-phenyl-5-nitropentan-2-one acs.orgdovepress.com
Cyclohexanone (B45756)Pyrrolidine-based organocatalysts2-(1-phenyl-2-nitroethyl)cyclohexan-1-one thieme-connect.comnih.govdovepress.com
Diethyl malonateN-BenzylbispidineDiethyl 2-(1-phenyl-2-nitroethyl)malonate
IsobutyraldehydeDipeptides2,2-dimethyl-4-nitro-3-phenylbutanal researchgate.net

The resulting Michael adducts are valuable intermediates that can be further transformed into more complex molecules. For example, the nitro group in the adduct can be reduced to an amine, hydrolyzed to a carbonyl group, or used in further carbon-carbon bond-forming reactions.

Intermediate in Pharmaceutical and Agrochemical Industries

This compound and its derivatives are important intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. fishersci.cafishersci.seechemi.com Its utility stems from its ability to serve as a building block for a variety of molecular scaffolds found in these biologically active compounds.

In the pharmaceutical sector, this compound is a precursor for various drug candidates. echemi.com For instance, derivatives of beta-nitrostyrene have been investigated for their antiplatelet activity, suggesting potential applications in cardiovascular medicine. It is also a key intermediate in the synthesis of compounds with potential anti-cancer properties, such as thiazolones and other nitroalkenes. lookchem.com Furthermore, it has been used in the synthesis of inhibitors for protein tyrosine phosphatases (PTPs), which are enzymes implicated in diseases like diabetes, inflammation, and cancer. nih.gov A Chinese patent describes its use as an intermediate for producing drugs for reflux esophagitis, such as baclofen. google.com

In the agrochemical industry, this compound is utilized in the production of herbicides and pesticides. Its derivatives have demonstrated efficacy in controlling various agricultural pests and weeds, contributing to improved crop yields.

Building Block for Complex Organic Molecules

The reactivity of this compound makes it a valuable building block for the synthesis of complex organic molecules. Its ability to introduce a phenyl group and a two-carbon unit with a nitro functionality in a single step is a powerful tool for molecular construction.

The nitro group itself is a versatile functional group that can be transformed into a wide array of other functionalities, including amines, oximes, nitriles, and carbonyls. This versatility allows for the construction of intricate molecular architectures from a relatively simple starting material. For example, the reduction of substituted nitrostyrenes is a well-known method for the synthesis of substituted phenethylamines and amphetamines. wikipedia.org

Research has demonstrated the use of this compound in the creation of sp3-rich heterocyclic frameworks, which are of significant interest in medicinal chemistry due to their potential for providing novel drug candidates. rsc.org Its unique structure also allows for further functionalization and modification, enabling the development of new compounds with specific properties for various industrial applications. lookchem.com The synthesis of Michael adducts from this compound provides key building blocks for potential analgesic drugs. dovepress.com

Analytical Methodologies for Trans Beta Nitrostyrene

Spectroscopic Characterization (e.g., NMR, GC/MS, UV-Vis, FT-IR, FT-Raman)

Spectroscopic techniques are indispensable for the structural elucidation of trans-beta-nitrostyrene (B46478). Each method provides unique information about the molecule's atomic connectivity and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: In deuterated chloroform (B151607) (CDCl₃), the proton NMR spectrum of this compound shows characteristic signals for its vinyl and aromatic protons. The coupling constant (J) between the two vinyl protons (Hα and Hβ) is typically large, around 16 Hz, which is definitive for a trans arrangement.

¹³C NMR: The carbon spectrum provides information on all unique carbon atoms in the molecule. The carbon atom of the nitrovinyl group (Cβ) attached to the nitro group appears at approximately 140.99 ppm, while the Cα is observed around 131.87 ppm when the compound is free in solution. csic.es The carbon attached to the nitro group (C=NO₂) is reported to have a chemical shift of about 140 ppm.

Representative NMR Data for this compound (in CDCl₃)

NucleusChemical Shift (δ, ppm)Notes
¹H (Vinyl)~7.5 - 8.0Two doublets, J ≈ 16 Hz
¹H (Aromatic)~7.4Multiplet
¹³C (Cα)~132Vinyl carbon adjacent to phenyl ring
¹³C (Cβ)~141Vinyl carbon attached to nitro group
¹³C (Aromatic)~129 - 134Multiple signals

Gas Chromatography/Mass Spectrometry (GC/MS)

GC/MS is used to assess the purity of this compound and to determine its fragmentation pattern upon electron ionization, which aids in its identification. The compound has a molecular weight of 149.15 g/mol . nist.gov The mass spectrum shows a prominent molecular ion (M⁺) peak at an m/z of 149. nist.gov

Key fragmentation of the molecular ion involves the loss of the nitro group (NO₂) and other characteristic cleavages of the structure.

Key Mass Fragments of this compound

m/zProposed Fragment Ion
149[C₈H₇NO₂]⁺ (Molecular Ion)
103[C₈H₇]⁺ (Loss of NO₂)
102[C₈H₆]⁺ (Loss of HNO₂)
77[C₆H₅]⁺ (Phenyl Cation)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. Due to its extended conjugated system involving the phenyl ring, the vinyl group, and the nitro group, this compound exhibits strong UV absorption. In a dichloromethane (B109758) solution, it displays a significant absorption maximum (λmax) at 312 nm, with a high molar absorptivity (ε) of 16,500 M⁻¹cm⁻¹. researchgate.net This absorption is attributed to a π-π* transition with considerable charge-transfer character. researchgate.net The absorption tail extends into the visible light region, which is consistent with the compound's yellow color. researchgate.net

Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) Spectroscopy

Vibrational spectroscopy methods like FT-IR and FT-Raman are used to identify the functional groups present in this compound. The spectra show characteristic bands for the nitro group, the alkene double bond, and the aromatic ring.

Characteristic Vibrational Frequencies for this compound (cm⁻¹)

Vibrational ModeFT-IR FrequencyFT-Raman FrequencyReference
C=C Stretch (vinyl)-1641 aip.org
NO₂ Asymmetric Stretch~1562- mdpi.com
NO₂ Symmetric Stretch-1343 aip.orgaip.org
Aromatic Ring Stretch-1578 aip.org
C-N Stretch-~1170 aip.org

The strong Raman line for the C=C stretching mode and the symmetric nitro (NO₂) stretching band are particularly useful for differentiation and identification. aip.org

Chromatographic Separation Techniques (e.g., TLC)

Chromatographic methods are essential for monitoring reaction progress, assessing purity, and isolating this compound from reaction mixtures.

Thin-Layer Chromatography (TLC)

TLC is a simple and rapid technique widely used to monitor the synthesis of this compound. The separation is typically performed on silica (B1680970) gel plates. The choice of mobile phase allows for the effective separation of the product from starting materials and byproducts. For instance, using a mobile phase of 33% ethyl acetate (B1210297) in hexanes on a silica gel plate, this compound exhibits a retention factor (Rf) value of 0.67. The spots can be visualized under UV light or by staining with reagents like potassium permanganate (B83412) (KMnO₄) or vanillin.

TLC Parameters for this compound

ParameterDescription
Stationary PhaseSilica Gel 60 F₂₅₄
Mobile Phase33% Ethyl Acetate in Hexanes
Rf Value0.67
VisualizationUV Light, KMnO₄, Vanillin

Future Research Directions and Challenges

Development of Novel Synthetic Routes

The classical synthesis of trans-beta-nitrostyrene (B46478) often relies on the Henry reaction, which involves the base-catalyzed condensation of benzaldehyde (B42025) and nitromethane (B149229). While effective, this method can present challenges related to catalyst removal, reaction conditions, and substrate scope. Future research is increasingly focused on developing more efficient, selective, and sustainable synthetic methodologies.

A primary challenge lies in creating novel catalytic systems that can operate under milder conditions with higher atom economy. The exploration of heterogeneous catalysts, organocatalysts, and biocatalysts presents a promising avenue. For instance, the enzyme 4-oxalocrotonate tautomerase (4-OT) has been found to promiscuously catalyze asymmetric Michael-type additions to trans-β-nitrostyrene, bridging the gap between organocatalysis and biocatalysis. sigmaaldrich.com Further research into enzyme-catalyzed reactions could lead to highly stereoselective syntheses of nitrostyrene (B7858105) derivatives. The development of solvent-free or aqueous-based synthetic protocols also remains a significant goal to enhance the environmental profile of its production. researchgate.net

Synthetic ApproachTraditional MethodFuture DirectionKey Challenges
Catalysis Homogeneous base catalysts (e.g., ammonium (B1175870) acetate)Heterogeneous catalysts, organocatalysts, biocatalystsCatalyst stability, reusability, and stereoselectivity
Reaction Media Organic solvents (e.g., ethanol (B145695), methanol)Green solvents (e.g., PEG, water), solvent-free conditionsReactant solubility, reaction rates in alternative media
Precursors Benzaldehyde and nitromethaneDirect nitration of styrene (B11656), alternative starting materialsControl of regioselectivity and by-product formation

Exploration of New Reactivity Patterns

The established reactivity of this compound is dominated by its role as a Michael acceptor and its participation in cycloaddition reactions. mdpi.com However, recent discoveries have opened up entirely new avenues of chemical transformations, challenging researchers to explore these unprecedented reactivity patterns further.

A significant area for future exploration is the expansion of denitrative cross-coupling reactions. mdpi.comnih.gov This novel reactivity allows for the substitution of the vinylic nitro group, providing access to a range of trans-substituted styrenes that are otherwise difficult to synthesize. nih.gov Investigating the scope of this reaction with a wider variety of organometallic reagents and developing catalytic versions are key future objectives. nih.gov Furthermore, the use of this compound in multicomponent reactions to construct complex molecular scaffolds in a single step is an emerging area with immense potential. mdpi.com Understanding and controlling the unusual reactivity of substituted nitrostyrenes, such as ortho-hydroxy derivatives which can undergo subsequent C-C bond cleavage after conjugate addition, also presents a fascinating challenge. mdpi.com

Advanced Mechanistic Insights

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. While the general reactivity of this compound is understood, the subtle factors governing stereoselectivity, regioselectivity, and the competition between different reaction pathways are not always clear. Future research will heavily rely on a synergy between experimental kinetic studies and advanced computational methods.

Computational tools, particularly within the framework of Molecular Electron Density Theory (MEDT), are proving invaluable for analyzing complex reaction pathways, such as [3+2] cycloadditions. nih.govrsc.org These studies can elucidate the nature of transition states, explain observed stereoselectivities (e.g., endo vs. exo), and predict the reactivity of different isomers. nih.govrsc.org For Michael-type additions, kinetic studies can help deduce transition-state structures and differentiate between catalyzed and uncatalyzed routes, as shown in reactions with cyclic secondary amines. nih.gov A key challenge will be to apply these advanced mechanistic tools to the newly discovered reactivity patterns, such as denitrative cross-couplings, to build predictive models that can guide synthetic efforts. nih.gov

Deeper Understanding of Biological Targets and Mechanisms

Derivatives of this compound have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. researchgate.netresearchgate.net Early research identified them as inhibitors of enzymes like protein tyrosine phosphatases (PTPs). researchgate.net However, much of the current knowledge is based on broad phenotypic screening. A major challenge for future research is to move beyond observing biological effects to precisely identifying the molecular targets and elucidating the underlying mechanisms of action.

For example, the derivative CYT-Rx20 has been shown to induce cell death and autophagy in breast cancer cells through the generation of reactive oxygen species (ROS) and regulation of the MEK/ERK pathway. researchgate.net Future studies need to pinpoint the direct protein interactions of such compounds and map the downstream signaling cascades they modulate. This requires the integrated use of chemical biology tools, proteomics, and systems biology approaches to deconstruct their complex cellular effects. Identifying specific binding partners will be essential for understanding both on-target efficacy and potential off-target effects, paving the way for more rational drug design. nih.gov

Design of Next-Generation Therapeutics

The status of this compound as a versatile scaffold for biologically active molecules makes it an attractive starting point for therapeutic design. The challenge lies in translating the initial findings of biological activity into the development of potent, selective, and safe next-generation drugs. This requires a multidisciplinary approach that combines synthetic chemistry, computational modeling, and molecular pharmacology.

Future efforts will focus on structure-activity relationship (SAR) studies to optimize the nitrostyrene core. By systematically modifying the substituents on the phenyl ring and the beta-carbon, researchers can fine-tune the compound's electronic properties and steric profile to enhance binding affinity for a specific biological target and improve its pharmacological properties. uc.pt For instance, derivatives have been developed as tyrosine kinase inhibitors with antiplatelet activity. sigmaaldrich.comresearchgate.net Building on a deeper mechanistic understanding of how these compounds interact with their targets (as per section 8.4), researchers can rationally design new derivatives with improved selectivity, thereby minimizing off-target effects and potential toxicity. The ultimate goal is to develop novel drug candidates for diseases such as cancer and inflammatory disorders. nih.gov

Sustainable and Green Chemistry Approaches

In line with the global push for environmental responsibility, future research on this compound must incorporate the principles of green chemistry. researchgate.netwhiterose.ac.uk The development of sustainable and eco-friendly synthetic methods is not just a desirable goal but a necessity for the long-term viability of its use in both academic and industrial settings.

A key focus is the replacement of hazardous solvents and reagents with more benign alternatives. Research has already demonstrated the feasibility of using polyethylene (B3416737) glycol (PEG) as a recyclable solvent for asymmetric organocatalytic Michael additions to this compound. rsc.org The use of water as a reaction medium, despite challenges with reactant solubility, is another important frontier. mdpi.com Other promising avenues include the development of solvent-free reaction conditions, potentially utilizing mechanochemical methods like grinding, and the use of catalysts derived from renewable sources or supported on recyclable materials like montmorillonite. mdpi.comresearchgate.net The overarching challenge is to design synthetic processes that are not only efficient and selective but also minimize waste, reduce energy consumption, and utilize renewable resources. whiterose.ac.uk

Q & A

Q. What are the recommended methods for synthesizing trans-beta-Nitrostyrene in a laboratory setting?

  • Methodological Answer : The synthesis typically involves a Henry reaction between benzaldehyde and nitroethane under basic conditions. Key steps include:
  • Reaction Setup : Mix equimolar benzaldehyde and nitroethane in ethanol, followed by slow addition of ammonium acetate as a catalyst at 60–70°C .
  • Purification : Recrystallize the crude product using ethanol or column chromatography to isolate this compound (melting point: 58–60°C).
  • Characterization : Confirm identity via 1H NMR^1 \text{H NMR} (δ 7.3–7.5 ppm for aromatic protons, δ 8.2–8.4 ppm for nitrovinyl protons) and FT-IR (C=C stretch at ~1500 cm1^{-1}, NO2_2 asymmetric stretch at ~1520 cm1^{-1}) .
  • Reproducibility : Document solvent purity, temperature gradients, and catalyst ratios to align with NIH reporting guidelines .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Use a multi-technique approach:
  • Chromatography : HPLC with a C18 column (mobile phase: 70:30 acetonitrile/water) to assess purity (>98%) .
  • Spectroscopy : Compare 13C NMR^{13} \text{C NMR} data (e.g., C=NO2_2 at ~140 ppm) with literature values .
  • Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation (space group P21_1/c, unit cell parameters a=7.2 Å, b=5.8 Å, c=12.1 Å) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to verify decomposition temperature (~200°C) .

Q. What are the key stability considerations when storing this compound for experimental use?

  • Methodological Answer :
  • Storage Conditions : Keep in amber vials at –20°C under inert gas (N2_2) to prevent photodegradation and nitro group reduction .
  • Stability Monitoring : Conduct periodic HPLC analyses to detect degradation products (e.g., nitroso derivatives).
  • Handling : Avoid prolonged exposure to moisture or acidic/basic environments, which may catalyze hydrolysis .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved methodologically?

  • Methodological Answer :
  • Cross-Validation : Combine NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography to resolve ambiguities (e.g., distinguishing cis/trans isomers) .
  • Computational Aids : Use density functional theory (DFT) simulations to predict NMR chemical shifts and compare with experimental data .
  • Statistical Analysis : Apply principal component analysis (PCA) to spectral datasets to identify outliers or systematic errors .

Q. What statistical approaches are optimal for analyzing reaction yield variations in this compound catalytic studies?

  • Methodological Answer :
  • Experimental Design : Use a factorial design to test variables (e.g., catalyst loading, solvent polarity) and identify interactions via ANOVA .
  • Data Normalization : Express yields relative to internal standards (e.g., biphenyl) to minimize instrumental variability .
  • Error Analysis : Report confidence intervals (95% CI) and perform t-tests to compare yields across conditions .

Q. What strategies are effective in elucidating the reaction mechanisms involving this compound using kinetic studies?

  • Methodological Answer :
  • Rate Law Determination : Monitor nitrovinyl group consumption via UV-Vis spectroscopy (λ = 300 nm) under pseudo-first-order conditions .
  • Isotopic Labeling : Use 15N^{15} \text{N}-labeled nitroethane to track nitrostyrene formation via 1H-15N^1 \text{H-}^{15} \text{N} HMBC NMR .
  • Computational Modeling : Perform transition state analysis using Gaussian or ORCA software to identify rate-limiting steps .

Q. How can computational modeling be integrated with experimental data to predict this compound reactivity?

  • Methodological Answer :
  • DFT Simulations : Optimize molecular geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Machine Learning : Train models on existing reaction datasets (e.g., Cambridge Structural Database) to forecast regioselectivity in nitrovinyl additions .
  • Validation : Compare predicted activation energies with experimental Arrhenius plots from kinetic studies .

Data Presentation Guidelines

  • Tables : Include reaction optimization data (e.g., solvent vs. yield) with error margins and p-values .
  • Figures : Use Arrhenius plots or molecular orbital diagrams to visualize mechanistic insights .
  • Ethical Reporting : Avoid data manipulation; disclose raw datasets in repositories like Zenodo for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.